molecular formula C18H23NO B461512 O-Demethyl-m-methyl orphenadrine CAS No. 21945-86-8

O-Demethyl-m-methyl orphenadrine

Cat. No.: B461512
CAS No.: 21945-86-8
M. Wt: 269.4g/mol
InChI Key: VSIVTUKDXUYWPL-UHFFFAOYSA-N
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Description

O-Demethyl-m-methyl orphenadrine is a chemical compound with the molecular formula C18H23NO. It is a derivative of orphenadrine, a well-known muscle relaxant and anticholinergic agent. This compound is characterized by its unique structural features, which include a dimethylaminoethyl group attached to a phenyl ring substituted with a methoxy group and a methyl group. The compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Demethyl-m-methyl orphenadrine typically involves the reaction of N,N-dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamine with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and quality of the production process.

Chemical Reactions Analysis

Types of Reactions: O-Demethyl-m-methyl orphenadrine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

O-Demethyl-m-methyl orphenadrine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Employed in studies investigating the effects of anticholinergic agents on cellular processes and neurotransmitter systems.

    Medicine: Utilized in pharmacological research to explore its potential therapeutic effects and mechanisms of action.

    Industry: Applied in the development of new pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of O-Demethyl-m-methyl orphenadrine involves its interaction with muscarinic receptors and histamine H1 receptors. By binding to these receptors, the compound exerts anticholinergic effects, leading to muscle relaxation and relief from musculoskeletal pain. Additionally, it may inhibit N-methyl-D-aspartate (NMDA) receptors, contributing to its analgesic properties. The compound’s effects on neurotransmitter systems and ion channels are also being investigated to understand its full range of pharmacological activities.

Comparison with Similar Compounds

    Diphenhydramine: An antihistamine with anticholinergic properties.

    Orphenadrine: A muscle relaxant and anticholinergic agent.

    Benztropine: An anticholinergic used in the treatment of Parkinson’s disease.

By understanding the unique characteristics and applications of O-Demethyl-m-methyl orphenadrine, researchers can further explore its potential in various scientific and medical fields.

Properties

IUPAC Name

N,N-dimethyl-2-[(3-methylphenyl)-phenylmethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-15-8-7-11-17(14-15)18(20-13-12-19(2)3)16-9-5-4-6-10-16/h4-11,14,18H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIVTUKDXUYWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21945-86-8
Record name O-Demethyl-m-methyl orphenadrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021945868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYL-M-METHYL ORPHENADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A40KR91PE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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